Tetrabromomethane is a one-carbon compound substituted by 4 bromo groups.
Carbon tetrabromide
CAS No.: 558-13-4
Cat. No.: VC21144919
Molecular Formula: CBr4
Molecular Weight: 331.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 558-13-4 |
---|---|
Molecular Formula | CBr4 |
Molecular Weight | 331.63 g/mol |
IUPAC Name | tetrabromomethane |
Standard InChI | InChI=1S/CBr4/c2-1(3,4)5 |
Standard InChI Key | HJUGFYREWKUQJT-UHFFFAOYSA-N |
SMILES | C(Br)(Br)(Br)Br |
Canonical SMILES | C(Br)(Br)(Br)Br |
Boiling Point | 374 °F at 760 mm Hg (NIOSH, 2016) 189.5 °C 190 °C 374°F |
Colorform | Colorless, monoclinic tablets Colorless crystals Colorless to yellow-brown crystals. |
Melting Point | 194 °F (NIOSH, 2016) 90.1 °C 90 °C 194°F |
Introduction
Physical and Chemical Properties
Physical Appearance and Basic Properties
Carbon tetrabromide appears as colorless to yellow-brown crystals with a sweet odor . It has a molecular weight of 331.627 g/mol and exists as a crystalline solid at room temperature . Below is a comprehensive table of its key physical properties:
Property | Value |
---|---|
Appearance | Colorless to yellow-brown crystals |
Odor | Sweet |
Molecular weight | 331.627 g/mol |
Density | 3.42 g/mL |
Melting point | 94.5°C (202.0°F; 367.6 K) |
Critical temperature | 439°C (712 K) |
Critical pressure | 4.26 MPa |
CAS Registry Number | 558-13-4 |
Structural Characteristics
Carbon tetrabromide has a symmetrically substituted tetrahedral structure, resulting in a dipole moment of 0 Debye . This tetrahedral arrangement is characteristic of carbon compounds with four identical substituents. The C–Br bond energy is measured at 235 kJ/mol⁻¹, providing insight into the compound's stability and reactivity .
The compound exhibits polymorphism, existing in two crystalline forms:
The monoclinic polymorph has a space group C2/c with lattice constants: a = 20.9, b = 12.1, c = 21.2 (×10⁻¹ nm), β = 110.5° .
Thermochemical Properties
The thermodynamic properties of carbon tetrabromide have been extensively studied. According to the NIST WebBook, the standard enthalpy of formation (ΔfH°) in the gas phase has been reported as:
The standard entropy (S°) in the gas phase at 1 bar is 358.00 J/mol·K . These thermochemical data are essential for understanding the compound's behavior in chemical reactions and industrial processes.
Production Methods
Carbon tetrabromide can be synthesized through several methods, with the most common being:
Bromination of Methane
This process involves the reaction of methane with bromine, typically initiated by light (hν). The reaction proceeds through a free radical mechanism and produces a series of brominated methanes as intermediates before yielding carbon tetrabromide . The reaction sequence is as follows:
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Br₂ + hν → 2 Br·
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Br· + CH₄ → ·CH₃ + HBr
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·CH₃ + Br₂ → CH₃Br + Br·
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CH₃Br + Br· → ·CH₂Br + HBr
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·CH₂Br + Br₂ → CH₂Br₂ + Br·
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CH₂Br₂ + Br· → ·CHBr₂ + HBr
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·CHBr₂ + Br₂ → CHBr₃ + Br·
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CHBr₃ + Br· → ·CBr₃ + HBr
The byproducts include other brominated methanes (methyl bromide, dibromomethane, and bromoform) and hydrogen bromide .
Halogen Exchange Reaction
This method involves the reaction of carbon tetrachloride with aluminum bromide, yielding carbon tetrabromide and aluminum chloride:
4 AlBr₃ + 3 CCl₄ → 4 AlCl₃ + 3 CBr₄
This method typically provides higher yields than direct bromination of methane and is often preferred in industrial settings.
Applications
Chemical Synthesis Applications
One of the significant applications of carbon tetrabromide is as a reagent in organic synthesis:
Desulfurizing Agent
Carbon tetrabromide serves as an effective desulfurizing agent in the one-pot synthesis of isothiocyanates from amines. In this process, amines react with carbon disulfide to form dithiocarbamate salts, which are then desulfurized using carbon tetrabromide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base .
This method offers several advantages:
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Provides good to excellent yields (40-95%)
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Operates under mild conditions
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Involves simple operation procedures
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Uses a metal-free process
The reaction can also be extended to prepare unsymmetrical thioureas in a one-pot process, further demonstrating the versatility of carbon tetrabromide in organic synthesis .
Industrial Uses
Carbon tetrabromide is primarily used as an intermediate in the manufacturing of other chemicals . Its applications in industry are somewhat limited due to its toxicity and the availability of safer alternatives for many processes.
Toxicological Profile
Animal studies have provided significant insights into the toxicological properties of carbon tetrabromide:
Mutagenicity and Genotoxicity
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